An In-depth Technical Guide to 4-Morpholinotetrahydrofuran-3-amine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Morpholinotetrahydrofuran-3-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative molecule, 4-Morpholinotetrahydrofuran-3-amine. As this compound is not described in current chemical literature, this document establishes its probable chemical identity based on systematic nomenclature. We propose a novel, multi-step synthetic pathway, grounded in established organic chemistry principles, for its creation. Furthermore, this guide details a rigorous analytical workflow for the structural confirmation and characterization of the target molecule, including spectroscopic and spectrometric methodologies. Finally, we explore the potential therapeutic applications of 4-Morpholinotetrahydrofuran-3-amine by examining the known bioactivities of its core structural motifs: the morpholine and aminotetrahydrofuran scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel chemical entity.
Chemical Identity and Structure
Based on systematic IUPAC nomenclature, 4-Morpholinotetrahydrofuran-3-amine is a disubstituted tetrahydrofuran. The structure consists of a central five-membered tetrahydrofuran ring with a morpholino group attached at the 4-position and an amino group at the 3-position.
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Molecular Formula: C₈H₁₆N₂O₂
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Molecular Weight: 172.23 g/mol
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Core Scaffolds: Tetrahydrofuran, Morpholine
The presence of chiral centers at the C3 and C4 positions of the tetrahydrofuran ring means that 4-Morpholinotetrahydrofuran-3-amine can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis and trans diastereomers will have distinct physical and biological properties.
Below is the proposed chemical structure of 4-Morpholinotetrahydrofuran-3-amine.
Caption: Proposed synthetic workflow for 4-Morpholinotetrahydrofuran-3-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,4-Epoxytetrahydrofuran
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Dissolve 2,5-dihydrofuran in a suitable solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Quench the reaction with a solution of sodium thiosulfate.
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Wash the organic layer with sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxytetrahydrofuran.
Causality: The epoxidation of the alkene in 2,5-dihydrofuran creates the key epoxide intermediate necessary for the subsequent regioselective introduction of the amine and morpholine functionalities. [1] Step 2: Synthesis of 4-Azidotetrahydrofuran-3-ol
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Dissolve 3,4-epoxytetrahydrofuran in a solvent mixture, such as ethanol/water.
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Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give 4-azidotetrahydrofuran-3-ol.
Causality: The regioselective ring-opening of the epoxide by the azide nucleophile is a well-established method for introducing a nitrogen functionality, which can later be reduced to the primary amine. The azide serves as a protected form of the amine.
Step 3: Protection of the Hydroxyl Group
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Dissolve 4-azidotetrahydrofuran-3-ol in anhydrous DCM.
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Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMSCl).
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Stir the reaction at room temperature until completion (monitored by TLC).
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected intermediate.
Causality: Protection of the hydroxyl group is necessary to prevent it from interfering with the subsequent reduction of the azide.
Step 4: Reduction of the Azide to the Primary Amine
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Dissolve the TBDMS-protected intermediate in a suitable solvent like methanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
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Monitor the reaction by TLC for the disappearance of the starting material.
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Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to obtain the primary amine.
Step 5: Introduction of the Morpholine Moiety via Reductive Amination
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Dissolve the primary amine and morpholine-4-carbaldehyde in a solvent such as 1,2-dichloroethane.
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Add sodium triacetoxyborohydride (STAB) as the reducing agent.
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Stir the reaction at room temperature until the imine intermediate is consumed (monitored by TLC).
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Quench the reaction with saturated sodium bicarbonate solution.
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Extract the product with DCM.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Causality: Reductive amination is a reliable method for forming the C-N bond between the primary amine and the morpholine moiety.
Step 6: Deprotection of the Hydroxyl Group
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Dissolve the protected compound in tetrahydrofuran (THF).
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Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
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Stir at room temperature until the deprotection is complete (monitored by TLC).
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Quench the reaction with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to obtain 4-Morpholinotetrahydrofuran-3-amine.
Analytical Characterization
The identity and purity of the synthesized 4-Morpholinotetrahydrofuran-3-amine should be confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the tetrahydrofuran and morpholine rings.
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Morpholine Protons: Typically, two multiplets are observed for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (O-CH₂) usually appear around δ 3.6-3.8 ppm, while the protons on the carbons adjacent to the nitrogen (N-CH₂) appear around δ 2.4-2.7 ppm. [2][3]The exact chemical shifts will be influenced by the solvent. [4]* Tetrahydrofuran Protons: The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature. The protons on carbons bearing the oxygen (C2-H and C5-H) will be in the range of δ 3.5-4.0 ppm. [5]The protons at C3 and C4 will be coupled to each other and to the protons on the adjacent carbons.
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Amine Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Morpholine Carbons: The carbons of the morpholine ring typically appear in the range of δ 45-70 ppm. [3]* Tetrahydrofuran Carbons: The carbons of the tetrahydrofuran ring are expected in the region of δ 60-80 ppm for the oxygen-bearing carbons and at slightly higher field for the other carbons. [6]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The expected [M+H]⁺ ion would have an m/z of approximately 173.1285.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹.
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C-O Stretching: A strong band for the ether linkages in both the tetrahydrofuran and morpholine rings is expected around 1100 cm⁻¹.
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C-N Stretching: This will appear in the 1020-1250 cm⁻¹ region.
Potential Applications and Biological Relevance
While the specific biological activity of 4-Morpholinotetrahydrofuran-3-amine is unknown, the presence of the morpholine and aminotetrahydrofuran scaffolds suggests potential for a range of pharmacological applications.
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Morpholine as a Privileged Scaffold: The morpholine ring is a common feature in many approved drugs and bioactive molecules. [7][8]Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, which are desirable in drug candidates. [7]Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) activity. [9][10][11]The morpholine moiety can act as a pharmacophore, interacting with biological targets, or as a scaffold to correctly orient other functional groups. [10]
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Bioactivity of Aminotetrahydrofuran Derivatives: Tetrahydrofuran rings are also present in numerous natural products and pharmaceuticals, contributing to their biological activity. [12][13]Aminotetrahydrofuran derivatives, in particular, have been investigated for various therapeutic purposes. For instance, they are key intermediates in the synthesis of antiviral drugs like amprenavir. [14]Furan-containing compounds have also been explored for their neuroprotective, anti-inflammatory, and antioxidant properties. [15][16] Given the combination of these two biologically relevant scaffolds, 4-Morpholinotetrahydrofuran-3-amine represents a novel chemical entity with potential for exploration in various areas of drug discovery, particularly in oncology, neuropharmacology, and infectious diseases. Further research would be required to synthesize and screen this compound to determine its specific biological activities.
Conclusion
This technical guide has established the probable chemical identity of 4-Morpholinotetrahydrofuran-3-amine and proposed a detailed, plausible synthetic route for its preparation. A comprehensive analytical workflow for its characterization has also been outlined. Based on the known pharmacological importance of its constituent morpholine and aminotetrahydrofuran moieties, this novel compound presents an interesting target for further investigation in the field of medicinal chemistry. The methodologies and insights provided herein are intended to facilitate future research into the synthesis and biological evaluation of this and related molecules.
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